Ethyl 6-hydroxy-3-methylhexa-2,4-dienoate
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Overview
Description
Ethyl 6-hydroxy-3-methylhexa-2,4-dienoate is a chemical compound with the molecular formula C8H12O3. It is an ester derivative of hexadienoic acid and is characterized by the presence of a hydroxyl group and a methyl group on the hexadienoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-hydroxy-3-methylhexa-2,4-dienoate can be achieved through several methods. One common approach involves the esterification of 6-hydroxy-3-methylhexadienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-3-methylhexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 6-hydroxy-3-methylhexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-hydroxy-3-methylhexa-2,4-dienoate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can participate in further biochemical reactions.
Comparison with Similar Compounds
Ethyl 6-hydroxy-3-methylhexa-2,4-dienoate can be compared with other similar compounds such as:
Ethyl 2,4-hexadienoate: Lacks the hydroxyl and methyl groups, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in physical and chemical properties.
Properties
CAS No. |
88714-53-8 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 6-hydroxy-3-methylhexa-2,4-dienoate |
InChI |
InChI=1S/C9H14O3/c1-3-12-9(11)7-8(2)5-4-6-10/h4-5,7,10H,3,6H2,1-2H3 |
InChI Key |
YHJOSAHZRXBLLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C=CCO |
Origin of Product |
United States |
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